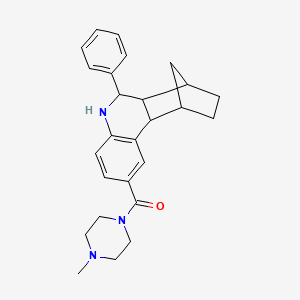![molecular formula C22H20BrNO3S B11583761 Ethyl {5-[(4-bromophenyl)carbamoyl]-2-(4-methylphenyl)thiophen-3-yl}acetate](/img/structure/B11583761.png)
Ethyl {5-[(4-bromophenyl)carbamoyl]-2-(4-methylphenyl)thiophen-3-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE can be compared with other thiophene derivatives, such as:
- ETHYL 2-{5-[(4-CHLOROPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE
- ETHYL 2-{5-[(4-FLUOROPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE
These compounds share similar structural features but differ in the substituents on the phenyl rings
Propriétés
Formule moléculaire |
C22H20BrNO3S |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
ethyl 2-[5-[(4-bromophenyl)carbamoyl]-2-(4-methylphenyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C22H20BrNO3S/c1-3-27-20(25)13-16-12-19(22(26)24-18-10-8-17(23)9-11-18)28-21(16)15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,24,26) |
Clé InChI |
QSEDSAFIMABLCP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(SC(=C1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorobenzyl)-8-[(4-hydroxybutyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11583679.png)

![N-(3-chloro-4-cyanophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B11583712.png)
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583714.png)
![1-(4-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583719.png)
![N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline](/img/structure/B11583727.png)
![1-[2-(diethylamino)ethyl]-N-(2,4-dimethoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B11583731.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11583742.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11583743.png)
![ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11583750.png)
![(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11583757.png)
![9-chloro-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11583765.png)
![N-benzyl-2-{3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11583768.png)
![(3Z)-1-ethyl-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11583785.png)
